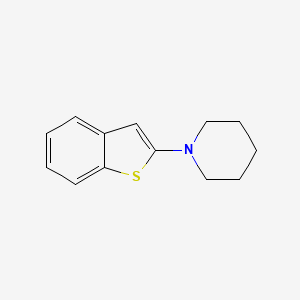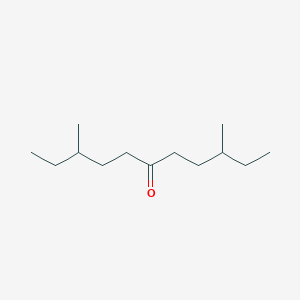
3,9-Dimethylundecan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,9-Dimethylundecan-6-one is an organic compound with the molecular formula C13H26O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is known for its unique structure, which includes two methyl groups attached to the third and ninth carbon atoms of an undecane chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethylundecan-6-one can be achieved through various methods. One common approach involves the alkylation of a suitable precursor, such as 3,9-dimethylundecane, with an appropriate reagent to introduce the carbonyl group at the sixth position. This process typically requires the use of strong bases and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include catalytic processes that utilize metal catalysts to facilitate the formation of the carbonyl group. The choice of catalyst and reaction conditions would depend on factors such as yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
3,9-Dimethylundecan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in substitution reactions where one of the alkyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols corresponding to the original ketone.
Substitution: Halogenated derivatives or other substituted compounds depending on the reagents used.
科学研究应用
3,9-Dimethylundecan-6-one has various applications in scientific research:
Chemistry: It is used as a model compound in studies of ketone reactivity and synthesis.
Biology: The compound may be used in studies of metabolic pathways involving ketones.
Medicine: Research into potential therapeutic uses of ketones may involve this compound.
Industry: It can be used in the synthesis of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 3,9-Dimethylundecan-6-one involves its interaction with specific molecular targets. The carbonyl group in the compound can participate in various chemical reactions, such as nucleophilic addition, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of new bonds and the transformation of the compound into different products.
相似化合物的比较
Similar Compounds
6,10-Dimethylundecan-2-one: Another ketone with a similar structure but different positioning of the carbonyl group.
2-Undecanone, 6,10-dimethyl-: A compound with a similar molecular formula but different structural arrangement.
Uniqueness
3,9-Dimethylundecan-6-one is unique due to the specific positioning of its methyl groups and carbonyl group. This unique structure can result in distinct reactivity and properties compared to other similar compounds.
属性
CAS 编号 |
40238-98-0 |
|---|---|
分子式 |
C13H26O |
分子量 |
198.34 g/mol |
IUPAC 名称 |
3,9-dimethylundecan-6-one |
InChI |
InChI=1S/C13H26O/c1-5-11(3)7-9-13(14)10-8-12(4)6-2/h11-12H,5-10H2,1-4H3 |
InChI 键 |
MGSGSGFOGJFAPL-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CCC(=O)CCC(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


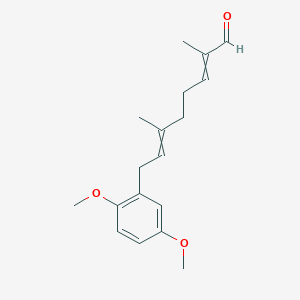

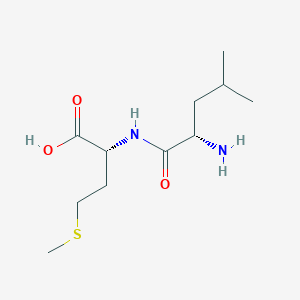

![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
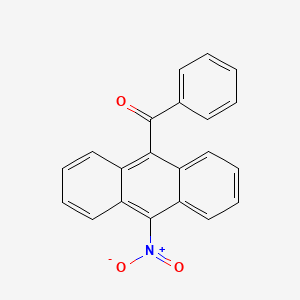
![Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate](/img/structure/B14671229.png)
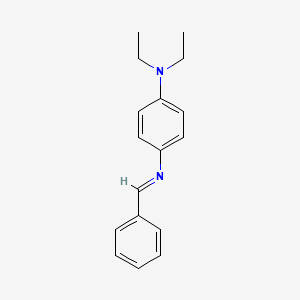
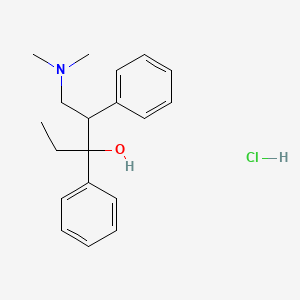
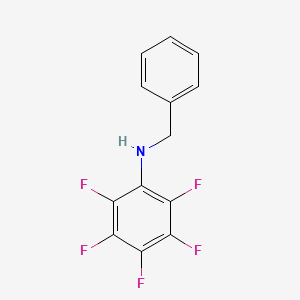
![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)


